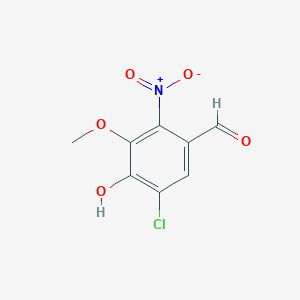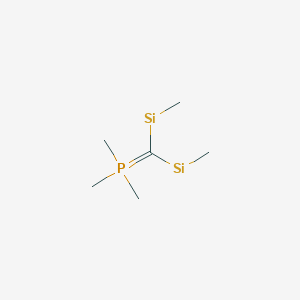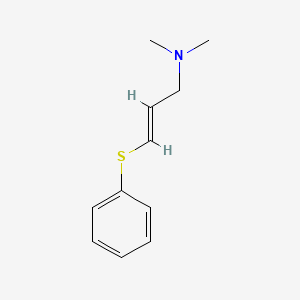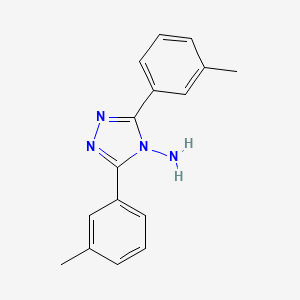
2-Nonylphenyl cyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nonylphenyl cyanate is an organic compound characterized by the presence of a cyanate functional group attached to a nonylphenyl moiety. This compound is part of the broader class of cyanate esters, which are known for their applications in various industrial and scientific fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonylphenyl cyanate typically involves the reaction of nonylphenol with cyanogen chloride in the presence of a base. This reaction proceeds through the formation of an intermediate, which subsequently rearranges to form the desired cyanate ester.
Industrial Production Methods: Industrial production of cyanate esters, including this compound, often employs large-scale batch or continuous processes. These methods ensure high yield and purity of the product, which is crucial for its applications in high-performance materials.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nonylphenyl cyanate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanate group into amines or other reduced forms.
Substitution: The cyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonylphenyl oxides, while reduction can produce nonylphenyl amines.
Applications De Recherche Scientifique
2-Nonylphenyl cyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as composites and coatings, due to its excellent thermal and mechanical properties
Mécanisme D'action
The mechanism of action of 2-Nonylphenyl cyanate involves its interaction with various molecular targets. The cyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This reactivity is harnessed in various applications, from material science to potential therapeutic uses .
Comparaison Avec Des Composés Similaires
- Phenyl cyanate
- Nonylphenyl isocyanate
- Bisphenol A cyanate ester
Comparison: 2-Nonylphenyl cyanate is unique due to its specific nonylphenyl structure, which imparts distinct physical and chemical properties compared to other cyanate esters. For instance, it may exhibit different solubility, reactivity, and thermal stability profiles, making it suitable for specialized applications .
Propriétés
Numéro CAS |
63842-26-2 |
|---|---|
Formule moléculaire |
C16H23NO |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
(2-nonylphenyl) cyanate |
InChI |
InChI=1S/C16H23NO/c1-2-3-4-5-6-7-8-11-15-12-9-10-13-16(15)18-14-17/h9-10,12-13H,2-8,11H2,1H3 |
Clé InChI |
MFOZVXLXUDSJMU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=CC=C1OC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)
![4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14492144.png)
![Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-](/img/structure/B14492152.png)


![2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride](/img/structure/B14492161.png)







